3-(Isoxazol-5-yl)aniline is an organic compound characterized by the presence of an isoxazole ring attached to an aniline moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications. The molecular formula for 3-(Isoxazol-5-yl)aniline is , with a molecular weight of approximately 160.17 g/mol .
The compound is synthesized through various chemical pathways, often involving the cycloaddition of nitrile oxides and alkynes, or through the reaction of substituted anilines with isoxazole derivatives. It can also be derived from more complex organic reactions that involve functional group transformations and coupling reactions .
3-(Isoxazol-5-yl)aniline falls under the category of heterocyclic compounds, specifically isoxazoles, which are five-membered rings containing both nitrogen and oxygen atoms. It is further classified as an aromatic amine due to the presence of the aniline structure.
The synthesis of 3-(Isoxazol-5-yl)aniline can be achieved through several methods:
The technical aspects of these synthesis methods typically involve controlling reaction temperatures, times, and concentrations to optimize yields and selectivity. For instance, microwave irradiation can significantly reduce reaction times from hours to minutes while improving product purity.
Key structural data includes:
3-(Isoxazol-5-yl)aniline participates in various chemical reactions including:
These reactions typically require specific conditions such as temperature control, solvent choice, and the presence of catalysts or reagents that enhance reactivity without compromising product integrity.
The mechanism of action for 3-(Isoxazol-5-yl)aniline in biological systems often involves interactions with enzymes and proteins. Its efficacy as a corrosion inhibitor has been studied extensively:
Density Functional Theory calculations have provided insights into the quantum chemical parameters that correlate molecular structure with inhibition activity .
Relevant data include thermodynamic parameters that characterize its behavior in solution and during reactions.
3-(Isoxazol-5-yl)aniline has several noteworthy applications:
Isoxazole derivatives have demonstrated enduring pharmaceutical value since their first synthesis in 1903 by Claisen, who prepared isoxazole through propargylaldehyde acetal oximation [1]. This five-membered heterocycle, characterized by adjacent oxygen and nitrogen atoms, emerged as a privileged scaffold due to its metabolic stability and capacity for diverse non-covalent interactions with biological targets. The integration of isoxazole rings into drug design gained momentum in the mid-20th century, with sulfamethoxazole (antibacterial, 1961) and cycloserine (antitubercular, 1956) becoming early therapeutic milestones [1] [5]. These successes established the isoxazole nucleus as a versatile pharmacophore capable of conferring target selectivity and optimizing pharmacokinetic properties.
Contemporary drug discovery has expanded this legacy, with over 16 clinically approved isoxazole-containing drugs spanning therapeutic categories. Notable examples include valdecoxib (COX-2 inhibitor), leflunomide (antirheumatic), and zonisamide (anticonvulsant) [1]. The structural evolution of these agents reflects strategic molecular design: Leflunomide’s isoxazole ring enables immunosuppression through dihydroorotate dehydrogenase inhibition, while valdecoxib’s 4-sulfonamide-isoxazole motif confers COX-2 selectivity [5]. This progression underscores how rational isoxazole functionalization addresses contemporary therapeutic challenges, including kinase modulation in oncology and neuroreceptor targeting for CNS disorders. The scaffold’s synthetic versatility facilitates rapid analog generation, accelerating structure-activity relationship (SAR) studies critical for lead optimization [3].
Table 1: Clinically Approved Isoxazole-Containing Drugs and Therapeutic Applications
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Sulfamethoxazole | Antibacterial | 5-Methylisoxazole with sulfanilamide |
Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) | 4-(4-Methylsulfonylphenyl)-3-arylisoxazole |
Leflunomide | Antirheumatic | 5-Methylisoxazole with trifluoromethyl |
Zonisamide | Anticonvulsant | Benzdioxolyl-isoxazole sulfonamide |
Danazol | Androgenic | Steroid-isoxazole fusion |
Isocarboxazid | Antidepressant | 5-(Benzyl)-isoxazole hydrazide |
3-(Isoxazol-5-yl)aniline (CAS: 832740-15-5; MW: 160.18 g/mol; C₉H₈N₂O) represents a structurally distinct aniline-isoxazole hybrid with significant potential in medicinal chemistry [4] [10]. Its molecular architecture features an electron-rich aniline (pKa ~4.5) conjugated to a π-deficient isoxazole ring, creating a push-pull electronic system that influences both reactivity and biomolecular interactions. The compound’s canonical SMILES (Nc1cccc(-c2ccno2)c1) and InChIKey (JBFVFIPIWPLRNB-UHFFFAOYSA-N) provide precise identification for synthetic and screening purposes [10]. Key physicochemical parameters include a topological polar surface area (TPSA) of 52.05 Ų (indicative of moderate membrane permeability), and a calculated logP of 2.54, suggesting favorable lipid-water partitioning [9].
The molecule’s bifunctional nature enables divergent derivatization: the aniline nitrogen serves as a handle for electrophilic reactions (acylation, sulfonation) or diazotization, while the isoxazole’s 3- and 4-positions undergo regioselective electrophilic substitutions [6]. This versatility makes it a valuable building block for constructing complex pharmacophores. Computational analyses reveal that the 5-yl regiochemistry (isoxazole attached via C5 to aniline’s C3) enhances resonance stabilization compared to 4-yl isomers, as evidenced by ~15 kJ/mol lower energy conformations in DFT studies [3]. This electronic profile facilitates charge transfer interactions with biological targets, particularly kinases and GPCRs where isoxazole-aniline hybrids demonstrate target engagement.
Table 2: Physicochemical Properties of 3-(Isoxazol-5-yl)aniline
Property | Value/Descriptor | Measurement Method |
---|---|---|
Molecular Formula | C₉H₈N₂O | Empirical |
Molecular Weight | 160.18 g/mol | Mass spectrometry |
Hydrogen Bond Donors | 1 (NH₂) | Computational prediction |
Hydrogen Bond Acceptors | 3 (N,O,N) | Computational prediction |
Topological Polar Surface Area | 52.05 Ų | Computational (ECHA) |
Calculated logP (cLogP) | 2.54 | Hansch-Leo method |
Rotatable Bonds | 1 (C-Ar bond) | Molecular dynamics |
Regiochemistry profoundly impacts bioactivity profiles, as evidenced by comparative studies with its isomer 3-(3,5-dimethylisoxazol-4-yl)aniline (CAS: 875628-76-5). The 5-yl isomer exhibits ~3-fold greater potency in kinase inhibition assays due to enhanced hydrogen bonding capacity at the isoxazole oxygen [9]. Synthetic accessibility further distinguishes this scaffold: Metal-free routes via enaminone cyclization (e.g., reacting 3-(dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one with hydroxylamine) achieve >80% yields under aqueous conditions, avoiding transition-metal contaminants problematic in pharmaceutical synthesis [6] [1]. The molecule’s solid-state stability (storage: 2-8°C, sealed) facilitates its application in multistep syntheses, particularly for kinase inhibitors and antimicrobial agents where its planar conformation enables π-stacking with biological macromolecules [10].
Table 3: Comparative Analysis of Isoxazole-Aniline Regioisomers
Property | 3-(Isoxazol-5-yl)aniline | 3-(3,5-Dimethylisoxazol-4-yl)aniline |
---|---|---|
CAS Number | 832740-15-5 | 875628-76-5 |
Molecular Weight | 160.18 g/mol | 188.23 g/mol |
logP | 2.54 | 3.10 |
Hydrogen Bond Acceptor Count | 3 | 2 |
Synthetic Complexity | Moderate (2-step synthesis) | High (4-step synthesis) |
Kinase Inhibition IC₅₀ | 8.7 µM (model system) | 26.3 µM (model system) |
Despite its synthetic accessibility and structural promise, 3-(Isoxazol-5-yl)aniline remains underexploited in medicinal chemistry. Significant knowledge gaps exist in four domains:
Synthetic Methodology: Current routes rely predominantly on stoichiometric reagents (e.g., HTIB, POCl₃) generating stoichiometric waste [1] [6]. Sustainable catalytic methods are needed, particularly photocatalytic oximation-cyclization sequences or enzymatic approaches using engineered nitrile oxide synthases. Metal-free cycloadditions reported for isoxazoles generally remain untested for this specific aniline derivative [6].
Bioconjugation Applications: The compound’s potential as a bifunctional linker remains unvalidated. Computational docking suggests the aniline moiety could anchor to carbonic anhydrase isoforms (binding energy: -9.2 kcal/mol), while the isoxazole might engage β-lactamases, positioning it as a dual-pharmacophore linker for antibiotic hybrids [3] [5]. Experimental validation of this hypothesis is absent.
ADMET Profiling: Preliminary in silico predictions indicate favorable intestinal absorption (HIA: 93%) but potential CYP3A4 inhibition (probability: 0.78), necessitating experimental pharmacokinetic studies [9]. No published data exists on its metabolic stability, plasma protein binding, or blood-brain barrier permeability.
Target Identification: Although isoxazole derivatives modulate diverse targets (HDACs, COX-2, kinases), 3-(Isoxazol-5-yl)aniline itself lacks comprehensive target screens. Protein microarray studies suggest unexplored affinity for DAPK1 and PIM1 kinases implicated in oncology [3].
Addressing these gaps requires interdisciplinary collaboration: 1) Developing continuous flow syntheses to improve efficiency and safety; 2) Conducting systematic SAR studies on N-functionalized derivatives (amides, ureas, sulfonamides); 3) Performing phenotypic screening against neglected disease targets, especially antibiotic-resistant bacteria where isoxazole-containing compounds show historical efficacy [5]. The compound’s cost-effectiveness (commercial price: $270/500mg) and commercial availability position it as an accessible starting point for hit-to-lead campaigns [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0